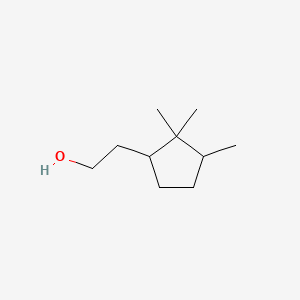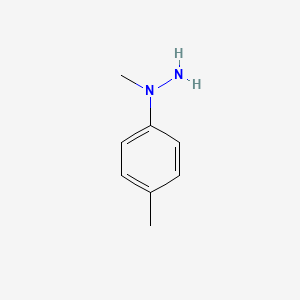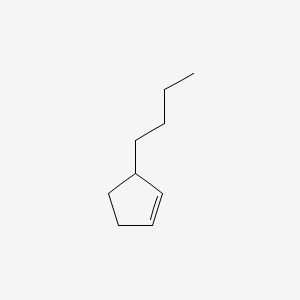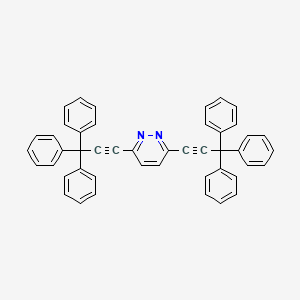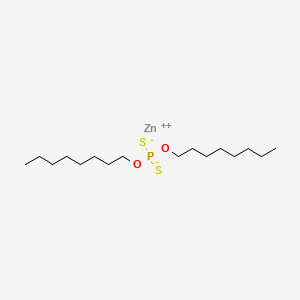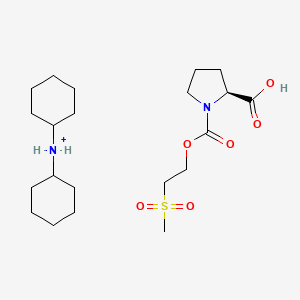
N-Msoc-L-proline dicyclohexylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Msoc-L-proline dicyclohexylammonium is a chemical compound with the molecular formula C21H39N2O6S+. It is a derivative of L-proline, a naturally occurring amino acid, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Msoc-L-proline dicyclohexylammonium typically involves the protection of the amino group of L-proline with a methanesulfonyl (Msoc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the same basic steps as the laboratory synthesis but would be optimized for efficiency and yield. This might involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Msoc-L-proline dicyclohexylammonium can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The Msoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or other strong acids to remove the Msoc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
N-Msoc-L-proline dicyclohexylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which N-Msoc-L-proline dicyclohexylammonium exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The Msoc group can act as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-proline: Another derivative of L-proline with a tert-butoxycarbonyl (Boc) protecting group.
N-Fmoc-L-proline: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Cbz-L-proline: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
N-Msoc-L-proline dicyclohexylammonium is unique due to its Msoc protecting group, which offers different reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable.
Propriétés
Formule moléculaire |
C21H39N2O6S+ |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
dicyclohexylazanium;(2S)-1-(2-methylsulfonylethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C9H15NO6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-17(14,15)6-5-16-9(13)10-4-2-3-7(10)8(11)12/h11-13H,1-10H2;7H,2-6H2,1H3,(H,11,12)/p+1/t;7-/m.0/s1 |
Clé InChI |
GMGRLEUUELOHNN-ZLTKDMPESA-O |
SMILES isomérique |
CS(=O)(=O)CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CS(=O)(=O)CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


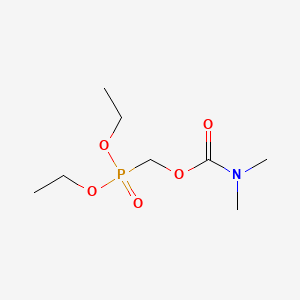
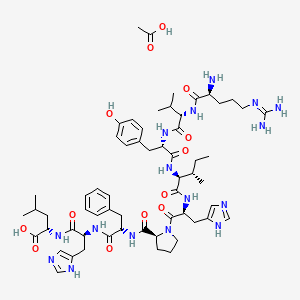
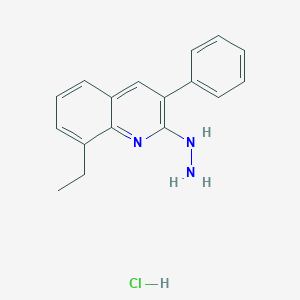
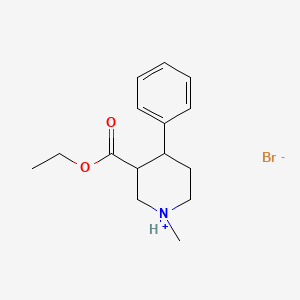



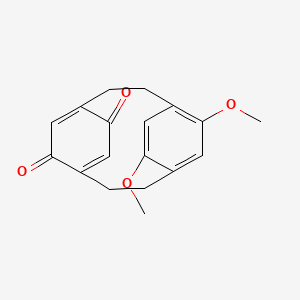
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
